molecular formula C16H10F6O3 B14072943 (3,4'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid

(3,4'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid

Cat. No.: B14072943
M. Wt: 364.24 g/mol
InChI Key: HHCNEELIHAWACC-UHFFFAOYSA-N
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Description

(3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid typically involves multiple steps, starting with the preparation of the biphenyl core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxy-acetic acid moiety may participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzeneboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

(3,4’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is unique due to its specific structural features, such as the presence of both trifluoromethyl groups and a hydroxy-acetic acid moiety. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H10F6O3

Molecular Weight

364.24 g/mol

IUPAC Name

2-hydroxy-2-[2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phenyl]acetic acid

InChI

InChI=1S/C16H10F6O3/c17-15(18,19)10-4-1-8(2-5-10)9-3-6-11(13(23)14(24)25)12(7-9)16(20,21)22/h1-7,13,23H,(H,24,25)

InChI Key

HHCNEELIHAWACC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(C(=O)O)O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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